molecular formula C8H10O2 B015851 3-Methoxy-5-methylphenol CAS No. 3209-13-0

3-Methoxy-5-methylphenol

Cat. No. B015851
CAS RN: 3209-13-0
M. Wt: 138.16 g/mol
InChI Key: NOTCZLKDULMKBR-UHFFFAOYSA-N
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Patent
US04192949

Procedure details

The reaction is carried out as described in Example 1, with 22.8 parts of 5-methylresorcinol and 9 parts of dimethyl carbonate. 9 parts (98% of theory) of 5-methylresorcinol monomethyl ether of boiling point 63°-65° C./0.4 mbar are obtained. The conversion is 36 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH:8]=1)[OH:7].[C:10](=O)(OC)OC>>[CH3:10][O:7][C:6]1[CH:8]=[C:2]([CH3:1])[CH:3]=[C:4]([OH:9])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(O)C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(O)=CC(=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.